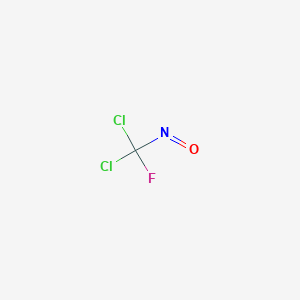
Methane, dichlorofluoronitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, dichlorofluoronitroso- (CF2ClNO) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. The compound is synthesized through a complex process that involves several steps.
Mechanism Of Action
Methane, dichlorofluoronitroso- is a highly reactive molecule that can react with a variety of functional groups in proteins. It can react with thiol groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues. The reaction of Methane, dichlorofluoronitroso- with these functional groups can lead to the formation of adducts, which can alter the structure and function of proteins.
Biochemical and Physiological Effects:
Methane, dichlorofluoronitroso- has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and ion channels. It can also induce protein modifications, such as nitrosylation and oxidation. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methane, dichlorofluoronitroso- has several advantages for use in lab experiments. It is a highly reactive molecule that can react with a variety of functional groups in proteins. It is also a stable compound that can be stored for long periods of time. However, Methane, dichlorofluoronitroso- has some limitations. It is a toxic compound that can be harmful to humans and animals. It is also a volatile compound that can be difficult to handle.
Future Directions
There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research. One direction is the use of Methane, dichlorofluoronitroso- as a tool for studying protein-protein interactions. Methane, dichlorofluoronitroso- can be used to selectively modify specific amino acid residues in proteins, which can be used to study protein-protein interactions. Another direction is the use of Methane, dichlorofluoronitroso- in the development of new drugs. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, methane, dichlorofluoronitroso- (Methane, dichlorofluoronitroso-) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. Methane, dichlorofluoronitroso- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research, including the study of protein-protein interactions and the development of new drugs.
Synthesis Methods
The synthesis of Methane, dichlorofluoronitroso- is a complex process that involves several steps. The first step is the synthesis of dichlorofluoromethane (CF2Cl2) through the reaction of chloroform (CHCl3) and hydrogen fluoride (HF). The second step involves the reaction of CF2Cl2 with nitrous oxide (N2O) to form Methane, dichlorofluoronitroso-. The reaction is carried out under high pressure and temperature conditions.
Scientific Research Applications
Methane, dichlorofluoronitroso- has been used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Methane, dichlorofluoronitroso- is also used as a probe to study the structure and function of proteins.
properties
CAS RN |
1495-28-9 |
|---|---|
Product Name |
Methane, dichlorofluoronitroso- |
Molecular Formula |
CCl2FNO |
Molecular Weight |
131.92 g/mol |
IUPAC Name |
dichloro-fluoro-nitrosomethane |
InChI |
InChI=1S/CCl2FNO/c2-1(3,4)5-6 |
InChI Key |
LRVFUYBONDNIOA-UHFFFAOYSA-N |
SMILES |
C(N=O)(F)(Cl)Cl |
Canonical SMILES |
C(N=O)(F)(Cl)Cl |
Other CAS RN |
1495-28-9 |
synonyms |
Dichlorofluoronitrosomethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)




